(S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
(S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound features an indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group and a carboxylate ester makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available indene.
Hydrogenation: Indene undergoes catalytic hydrogenation to form 2,3-dihydroindene.
Amination: The dihydroindene is then subjected to amination using an appropriate amine source under controlled conditions.
Esterification: The resulting amino compound is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound, lacking the amino and ester groups.
2,3-Dihydroindene: A reduced form of indene, without the amino and ester functionalities.
1-Aminoindane: Similar structure but without the ester group.
Uniqueness
(S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is unique due to its chiral nature and the presence of both amino and ester groups
Properties
IUPAC Name |
methyl (1S)-1-amino-2,3-dihydroindene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEYOVHVNJPYHW-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2=CC=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(CCC2=CC=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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